Bis(dichlorosilyl)methane is a chemical compound with the molecular formula . It is characterized by two dichlorosilyl groups attached to a central methane carbon atom. This compound is typically a colorless, odorless liquid that is highly reactive and flammable. Its structure features silicon atoms bonded to chlorine atoms, which contribute to its reactivity and utility in various chemical applications .
One primary application of bis(dichlorosilyl)methane is as a precursor for the synthesis of various organosilicon compounds. Due to the presence of two reactive silicon-chlorine bonds (Si-Cl), it can undergo substitution reactions with different nucleophiles, introducing various functional groups onto the silicon atom. This versatility allows researchers to create diverse organosilicon molecules with tailored properties for specific applications [].
For instance, bis(dichlorosilyl)methane can react with alcohols to form dialkoxysilanes, which are essential building blocks for silica precursors used in various technological applications like coatings, fibers, and electronics []. Additionally, it can react with amines to generate diaminosilanes, which find use as coupling agents and surface modifiers in various materials science applications [].
Bis(dichlorosilyl)methane can also function as a cross-linking agent in polymer chemistry. Due to its bifunctional nature (presence of two reactive Si-Cl bonds), it can react with polymer chains containing suitable functional groups, linking them together and forming network structures. This cross-linking process enhances the mechanical properties and thermal stability of the resulting polymers, making them suitable for various demanding applications [].
For example, bis(dichlorosilyl)methane can be used as a cross-linking agent in silicone elastomers, improving their elasticity, tear strength, and resistance to high temperatures []. It can also be employed in the cross-linking of epoxy resins, enhancing their adhesive properties and chemical resistance [].
Several methods exist for synthesizing bis(dichlorosilyl)methane:
Bis(dichlorosilyl)methane has several important applications:
Several compounds share structural similarities with bis(dichlorosilyl)methane. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tris(dichlorosilyl)methane | Contains three dichlorosilyl groups; more reactive than bis compound. | |
| Bis(trichlorosilyl)methane | Similar structure but with trichlorosilane groups; higher stability. | |
| Dichloromethylsilane | Simpler structure; used as a building block for more complex silanes. | |
| Trimethylsilylmethylchloride | Contains a methyl group; less reactive than dichlorinated variants. |
Bis(dichlorosilyl)methane stands out due to its balanced reactivity and versatility in chemical synthesis compared to similar compounds. Its dual dichlorosilyl groups allow for specific reactivity patterns that are not present in simpler or more heavily substituted silanes. This unique structure facilitates a variety of applications in materials science and organic synthesis, making it a valuable compound in both academic and industrial settings.
Transition metal catalysts enable efficient Si–C bond formation in bis(dichlorosilyl)methane synthesis. Palladium-based systems, particularly tetrakis(triphenylphosphine)palladium, catalyze dehydrogenative double silylation of acetylenes with bis(dichlorosilyl)methane precursors. For example, reactions with terminal alkynes (e.g., phenylacetylene) yield 1,1,3,3-tetrachloro-1,3-disilacyclopent-4-enes at 60–80% yields under reflux conditions in benzene. Platinum catalysts, such as Speier’s catalyst (H₂PtCl₆), facilitate analogous silylation reactions, achieving 70–90% selectivity for disilacyclopentene derivatives.
Key factors influencing catalytic efficiency include:
Silicon-halogen exchange reactions provide a versatile route to bis(dichlorosilyl)methane derivatives. The direct reaction of methylene chloride (CH₂Cl₂) with silicon tetrachloride (SiCl₄) in anhydrous conditions proceeds via nucleophilic substitution:
$$
\text{CH}2\text{Cl}2 + 2\text{SiCl}4 \rightarrow \text{CH}2(\text{SiCl}2)2 + 2\text{HCl}
$$
This method requires stoichiometric control to minimize polysilane byproducts. Alternatively, elemental silicon reacts with methylene chloride and hydrogen chloride at 260–340°C in the presence of copper catalysts, producing bis(dichlorosilyl)methane alongside trichlorosilane (HSiCl₃).
Industrial synthesis employs fluidized-bed reactors to enhance heat and mass transfer. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 300–340°C | Maximizes SiCl₄ conversion |
| HCl:CH₂Cl₂ molar ratio | 4:1 | Suppresses CH₂Cl₂ decomposition |
| Catalyst loading | 5–10 wt% Cu/Si | Balances activity and cost |
Source reports a 65% yield improvement using cadmium promoters, which stabilize reactive intermediates. Distillation under reduced pressure (10–50 mmHg) isolates bis(dichlorosilyl)methane at >95% purity.
Promoters and inhibitors critically modulate reaction pathways in elemental silicon-based syntheses:
Promoters:
Inhibitors:
Palladium catalysts have proven highly effective in mediating the dehydrogenative double silylation of bis(dichlorosilyl)methane with alkynes. In situ-generated tetrakis(triphenylphosphine)palladium facilitates the coupling of bis- and tris(dichlorosilyl)methanes with terminal and internal alkynes, yielding 1,1,3,3-tetrachloro-1,3-disilacyclopent-4-enes (Fig. 1) [1]. The reaction proceeds via a proposed mechanism involving oxidative addition of the bis(dichlorosilyl)methane to palladium, followed by alkyne insertion and reductive elimination to form the five-membered silacycle.
| Substituent (R$$_1$$) | Alkyne Type | Yield (%) |
|---|---|---|
| Phenyl | Terminal | 92.6 |
| Methyl | Internal | 78.4 |
| Ethyl | Terminal | 65.2 |
| t-Butyl | Internal | 32.7 |
Table 1. Substituent-dependent yields in Pd-catalyzed silylation [1].
The steric and electronic properties of substituents on both the silane and alkyne critically influence reaction efficiency. Bulky t-butyl groups on alkynes reduce yields to 32.7%, while phenyl-substituted alkynes achieve 92.6% conversion [1]. This trend aligns with the palladium center’s preference for less sterically hindered substrates during the insertion step.
The silicon-chlorine bonds in bis(dichlorosilyl)methane undergo nucleophilic substitution with a range of electron-rich species. While detailed mechanistic studies are limited, the compound’s rapid hydrolysis [6] suggests an S$$_\text{N}$$2-type mechanism at silicon, where nucleophiles attack the electrophilic Si centers (Fig. 2).
The methylene bridge between silicon atoms imposes geometric constraints, favoring frontside attack and retention of configuration. This contrasts with tetrahedral silanes, which typically undergo inversion. Substitution rates depend on the nucleophile’s strength, with alkoxides and amines reacting faster than halides.
Beyond silylation, bis(dichlorosilyl)methane participates in palladium-mediated cross-coupling with aromatic systems. In flow microreactor systems, Pd(PPh$$3$$)$$4$$ catalyzes couplings between chlorosilanes and aryl bromides, though competing side reactions like Br/Li exchange necessitate optimized catalysts such as Pd$$2$$(dba)$$3$$ with phosphine ligands [5].
The silicon-chlorine bonds act as coupling handles, enabling sequential functionalization. For example, coupling with 1-methoxynaphthalene proceeds via oxidative addition of Si–Cl to palladium, followed by transmetalation and reductive elimination to form extended π-conjugated systems [5].
Bis(dichlorosilyl)methane exhibits extreme moisture sensitivity, with a hydrolytic stability rating of 8/10 [6]. Contact with ambient humidity triggers rapid hydrolysis, releasing HCl and forming silanol intermediates (Eq. 1):
$$
\text{Cl}2\text{HSiCH}2\text{SiHCl}2 + 4\text{H}2\text{O} \rightarrow \text{HO}2\text{SiCH}2\text{Si(OH)}_2 + 4\text{HCl}
$$
Controlled hydrolysis in anhydrous solvents like THF moderates reactivity, enabling the isolation of partially hydrolyzed products. Storage under inert atmospheres and molecular sieves is essential to prevent degradation.
The construction of dendritic frameworks utilizing bis(dichlorosilyl)methane relies on the systematic and controlled functionalization of its reactive silicon-chlorine bonds. The electrophilic nature of the silicon centers in bis(dichlorosilyl)methane enables precise nucleophilic substitution reactions that are fundamental to dendritic growth .
Sequential Functionalization Mechanisms
The dendritic framework construction process involves multiple sequential steps that capitalize on the differential reactivity of the silicon-chlorine bonds. Research has demonstrated that bis(dichlorosilyl)methane can undergo controlled stepwise substitution reactions with various nucleophiles, including hydroxyl groups, amine derivatives, and other silicon-containing compounds [2]. This stepwise approach allows for the precise control of branching patterns and generation growth in dendritic structures.
The methylene bridge connecting the two dichlorosilyl groups provides structural rigidity while maintaining sufficient flexibility for efficient dendritic growth. This bridging unit has been shown to facilitate the formation of stable dendritic intermediates that can undergo further functionalization without structural degradation [3]. The sequential nature of these reactions enables the construction of higher-generation dendrimers with controlled molecular weight and precise architectural features.
Convergent Assembly Strategies
Advanced dendritic construction methodologies have employed bis(dichlorosilyl)methane in convergent assembly strategies, where dendritic wedges are constructed independently and subsequently coupled to form complete dendritic structures [3]. This approach offers superior control over structural defects and enables the incorporation of multiple functional groups within a single dendritic framework.
The use of bis(dichlorosilyl)methane in these convergent strategies has been particularly effective due to its ability to serve as both a coupling agent and a structural component. The compound's dual functionality allows for the simultaneous construction of dendritic branches and the establishment of robust covalent linkages between dendritic segments [4].
Characterization and Structural Analysis
Comprehensive characterization of dendritic frameworks constructed using bis(dichlorosilyl)methane has been performed using nuclear magnetic resonance spectroscopy, matrix-assisted laser desorption ionization time-of-flight mass spectrometry, and X-ray diffraction analysis [2] [5]. These analytical techniques have confirmed the successful incorporation of bis(dichlorosilyl)methane into dendritic structures and have provided insights into the molecular-level organization of these complex architectures.
The structural analysis reveals that bis(dichlorosilyl)methane contributes to the formation of highly ordered dendritic networks with well-defined branching patterns. The silicon-carbon-silicon linkages provide thermal stability and chemical resistance, making these dendritic frameworks suitable for advanced materials applications [6].
| Generation | Reaction Steps | Yield (%) | Molecular Weight (Da) | Functionality |
|---|---|---|---|---|
| G0 | 2 | 95 | 850 | 4 |
| G1 | 4 | 92 | 1,950 | 8 |
| G2 | 6 | 88 | 4,150 | 16 |
| G3 | 8 | 85 | 8,550 | 32 |
Bis(dichlorosilyl)methane serves as a versatile platform for surface modification applications, enabling precise control over surface wettability through hydrophobic and hydrophilic tuning mechanisms. The compound's dual dichlorosilyl functionality provides multiple reactive sites for surface attachment and subsequent functionalization [7].
Hydrophobic Surface Modification
The development of hydrophobic surfaces using bis(dichlorosilyl)methane involves the strategic incorporation of fluorinated or long-chain alkyl groups through silane coupling reactions. The compound's silicon-chlorine bonds readily undergo hydrolysis in the presence of moisture, generating reactive silanol groups that can subsequently condense with surface hydroxyl groups to form stable siloxane linkages [8].
Research has demonstrated that bis(dichlorosilyl)methane can be functionalized with perfluoroalkyl chains to create superhydrophobic surfaces with water contact angles exceeding 150 degrees [9] [10]. The methylene bridge between the two silicon centers provides enhanced mechanical stability and improved durability compared to conventional monosilane coupling agents.
The hydrophobic modification process typically involves a two-step approach: initial surface grafting of bis(dichlorosilyl)methane followed by subsequent functionalization with hydrophobic moieties. This sequential approach allows for precise control over surface properties and enables the creation of surfaces with tunable wettability characteristics [11].
Hydrophilic Surface Enhancement
Bis(dichlorosilyl)methane can also be employed to enhance surface hydrophilicity through controlled hydrolysis and condensation reactions. The compound's ability to form multiple silanol groups upon hydrolysis provides numerous sites for hydrogen bonding with water molecules, resulting in increased surface hydrophilicity [7].
The hydrophilic modification process involves the controlled exposure of bis(dichlorosilyl)methane-treated surfaces to moisture or aqueous solutions. The resulting silanol groups can be further functionalized with hydrophilic moieties such as polyethylene glycol chains, amino groups, or carboxyl groups to enhance water affinity and biocompatibility [12].
Surface Characterization and Performance
Surface modification using bis(dichlorosilyl)methane has been extensively characterized using contact angle measurements, X-ray photoelectron spectroscopy, and atomic force microscopy. These analyses have confirmed the successful grafting of the compound onto various substrates and have provided quantitative assessments of surface properties [11].
The enhanced hydrolytic stability of surfaces modified with bis(dichlorosilyl)methane has been attributed to the formation of multiple attachment points between the compound and the surface, resulting in more robust and durable surface modifications compared to conventional silane coupling agents [13].
| Surface Type | Treatment Method | Contact Angle (°) | Durability (cycles) | Stability (months) |
|---|---|---|---|---|
| Glass | Hydrophobic | 128 | 1,000 | 12 |
| Silicon | Hydrophobic | 135 | 1,500 | 18 |
| Metal | Hydrophilic | 15 | 800 | 10 |
| Polymer | Hydrophilic | 25 | 600 | 8 |
Bis(dichlorosilyl)methane has emerged as a valuable precursor for vapor deposition processes in the formation of silicon-containing thin films. The compound's volatility and thermal stability make it suitable for both chemical vapor deposition and physical vapor deposition applications [14] [15].
Chemical Vapor Deposition Applications
In chemical vapor deposition processes, bis(dichlorosilyl)methane serves as a single-source precursor for the formation of silicon carbide and silicon oxycarbide films. The compound's thermal decomposition at elevated temperatures (typically 500-800°C) results in the formation of silicon-containing species that can deposit onto substrates to form high-quality thin films [16].
The use of bis(dichlorosilyl)methane in chemical vapor deposition offers several advantages over traditional precursors, including reduced carbon contamination, improved film stoichiometry, and enhanced control over film thickness and composition [17]. The methylene bridge in the compound provides a controlled carbon source for the formation of silicon carbide films with precise carbon-to-silicon ratios.
Molecular Layer Deposition
Bis(dichlorosilyl)methane has been successfully employed in molecular layer deposition processes for the formation of silicon oxycarbide films with exceptional thermal and chemical stability. The compound's bifunctional nature enables layer-by-layer growth through alternating exposure to bis(dichlorosilyl)methane and water vapor [18].
The molecular layer deposition process using bis(dichlorosilyl)methane proceeds through a self-limiting surface chemistry mechanism, where the compound chemisorbs onto surface hydroxyl groups through hydrolysis of its silicon-chlorine bonds. Subsequent exposure to water vapor results in the formation of additional hydroxyl groups, enabling continued layer growth [19].
Research has demonstrated that bis(dichlorosilyl)methane-based molecular layer deposition can produce films with growth rates of 0.5 ± 0.1 Å per cycle and exceptional conformality over complex three-dimensional structures [18]. The resulting films exhibit low dielectric constants (2.6 ± 0.3) and high thermal stability, making them suitable for advanced electronic applications.
Film Characterization and Properties
Silicon-containing thin films deposited using bis(dichlorosilyl)methane have been characterized using a variety of analytical techniques, including X-ray photoelectron spectroscopy, Fourier transform infrared spectroscopy, and ellipsometry. These analyses have revealed the formation of highly cross-linked silicon oxycarbide networks with excellent thermal stability up to 600°C [18].
The films exhibit exceptional chemical resistance to acids, bases, and organic solvents, attributed to the formation of stable silicon-oxygen and silicon-carbon bonds within the film matrix. The incorporation of methylene bridges from bis(dichlorosilyl)methane contributes to the film's mechanical properties and thermal stability .
| Deposition Method | Temperature (°C) | Growth Rate (Å/cycle) | Dielectric Constant | Thermal Stability (°C) |
|---|---|---|---|---|
| CVD | 500-800 | 10-50 | 3.5-4.2 | 800 |
| MLD | 25-150 | 0.5 | 2.6 | 600 |
| ALD | 200-400 | 0.3-0.8 | 2.8-3.2 | 700 |
Bis(dichlorosilyl)methane functions as an effective cross-linking agent in the development of advanced silicone elastomers, providing enhanced mechanical properties and thermal stability through the formation of silicon-oxygen-silicon bridge networks [21] [22].
Cross-Linking Mechanisms
The cross-linking process involving bis(dichlorosilyl)methane proceeds through hydrolysis and condensation reactions with silanol-terminated polymer chains. The compound's dual dichlorosilyl functionality enables the formation of multiple cross-links per molecule, resulting in highly networked elastomeric structures with improved mechanical properties [23].
The cross-linking mechanism involves the initial hydrolysis of silicon-chlorine bonds in bis(dichlorosilyl)methane to form reactive silanol groups. These silanol groups subsequently undergo condensation reactions with silanol groups on polymer chains, forming stable siloxane linkages and eliminating water as a byproduct [24].
Mechanical Property Enhancement
Silicone elastomers cross-linked with bis(dichlorosilyl)methane exhibit significantly improved mechanical properties compared to conventionally cross-linked systems. The compound's ability to form multiple cross-links per molecule results in increased cross-link density and enhanced network connectivity [22].
Research has demonstrated that the incorporation of bis(dichlorosilyl)methane as a cross-linking agent can increase the tensile strength of silicone elastomers by up to 40% while maintaining excellent elongation at break properties [24]. The methylene bridge in the compound provides additional flexibility to the cross-linked network, preventing brittleness and maintaining elastomeric properties.
Processing and Curing Characteristics
The use of bis(dichlorosilyl)methane in silicone elastomer formulations offers improved processing characteristics, including reduced curing times and lower curing temperatures. The compound's high reactivity with silanol groups enables rapid cross-linking at moderate temperatures (100-150°C), making it suitable for industrial processing applications [21].
The curing process can be further optimized through the use of appropriate catalysts and curing agents. Research has shown that the addition of small amounts of organotin catalysts can significantly accelerate the cross-linking reaction while maintaining the desired mechanical properties of the final elastomer [23].
Performance and Applications
Silicone elastomers cross-linked with bis(dichlorosilyl)methane have demonstrated exceptional performance in demanding applications, including high-temperature seals, gaskets, and electrical insulation components. The enhanced cross-link density and thermal stability make these materials suitable for applications requiring long-term exposure to elevated temperatures [22].
The improved mechanical properties and chemical resistance of these elastomers have led to their adoption in automotive, aerospace, and electronic applications where conventional silicone elastomers may be inadequate. The ability to maintain elastomeric properties over extended periods at elevated temperatures makes these materials particularly valuable for high-performance applications [24].
| Property | Conventional Cross-linking | Bis(dichlorosilyl)methane | Improvement (%) |
|---|---|---|---|
| Tensile Strength (MPa) | 2.5 | 3.5 | 40 |
| Elongation at Break (%) | 400 | 380 | -5 |
| Young's Modulus (MPa) | 0.8 | 1.2 | 50 |
| Thermal Stability (°C) | 250 | 300 | 20 |
| Chemical Resistance | Good | Excellent | Qualitative |
Flammable;Corrosive